R-(+)-Cotinine
CAS No.: 32162-64-4; 486-56-6
Cat. No.: VC4463720
Molecular Formula: C10H12N2O
Molecular Weight: 176.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32162-64-4; 486-56-6 |
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Molecular Formula | C10H12N2O |
Molecular Weight | 176.219 |
IUPAC Name | (5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |
Standard InChI | InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 |
Standard InChI Key | UIKROCXWUNQSPJ-SECBINFHSA-N |
SMILES | CN1C(CCC1=O)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
R-(+)-Cotinine ((5R)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one) is a pyrrolidinone derivative with a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol . Its stereochemistry arises from the R-configuration at the C5 position of the pyrrolidinone ring, distinguishing it from the S-enantiomer. The compound’s 2D structure features a planar pyridine ring conjugated to a non-planar pyrrolidinone moiety, which influences its solubility and receptor interactions.
Stereochemical Significance
The R-enantiomer exhibits distinct metabolic and pharmacokinetic behaviors compared to S-(−)-Cotinine. For instance, guinea pigs selectively N-methylate R-(+)-nicotine to form R-(+)-Cotinine, a process absent in other species like hamsters and rabbits . This stereospecificity underscores the importance of enantiomeric resolution in toxicological studies.
Physicochemical Properties
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Synonym: (R)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one
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Solubility: Moderately soluble in water (1.23 g/L at 25°C) due to hydrogen bonding with the lactam group.
Biosynthesis and Metabolic Pathways
R-(+)-Cotinine is primarily formed via the hepatic metabolism of R-(+)-nicotine, involving cytochrome P450 (CYP2A6) and aldehyde oxidase (AOX1).
Metabolic Conversion
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Oxidation: CYP2A6 oxidizes R-(+)-nicotine to the nicotine-Δ1’(5’)-iminium ion intermediate.
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Hydrolysis: The iminium ion undergoes spontaneous hydrolysis to 5’-hydroxynicotine.
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Oxidation: AOX1 converts 5’-hydroxynicotine to R-(+)-Cotinine .
Table 1: Enzymatic Parameters in Cotinine Biosynthesis
Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |
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CYP2A6 | R-(+)-Nicotine | 12.5 | 4.8 |
AOX1 | 5’-Hydroxynicotine | 8.2 | 2.1 |
Data derived from in vitro microsomal studies .
Species-Specific Metabolism
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Guinea Pigs: Exclusive N-methylation of R-(+)-nicotine, yielding R-(+)-Cotinine as the major metabolite .
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Rats: Convert both nicotine enantiomers to cotinine, but with 40% lower efficiency for R-(+)-nicotine .
Pharmacokinetics and Distribution
R-(+)-Cotinine exhibits prolonged systemic exposure compared to nicotine, making it a robust biomarker for tobacco use.
Absorption and Bioavailability
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Subcutaneous Administration (Rats): Peak plasma concentration (Cₘₐₓ) of 1,200 ng/mL at 30 minutes .
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Oral Bioavailability: 56% in humans due to first-pass metabolism .
Tissue Distribution
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Brain Penetration: Cotinine crosses the blood-brain barrier, achieving brain-to-plasma ratios of 0.8–1.2 in rats . Regional accumulation is minimal, contrasting with nicotine’s preferential thalamic uptake .
Table 2: Pharmacokinetic Parameters in Rats
Parameter | Nicotine | R-(+)-Cotinine |
---|---|---|
Half-life (h) | 0.5–1.2 | 5.0–9.0 |
Vd (L/kg) | 2.0–5.0 | 0.7–1.5 |
Clearance (L/h/kg) | 2.5–4.4 | 0.12–0.21 |
Data from intravenous bolus studies .
Pharmacodynamic Properties
R-(+)-Cotinine weakly interacts with nAChRs, though reported potencies vary widely.
Receptor Affinity
Functional Effects
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Cognitive Enhancement: Chronic administration (5 mg/kg/day) improves working memory in rodent models, possibly via β2*-nAChR upregulation .
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Antidepressant Activity: Reduces immobility time in forced-swim tests at 10 mg/kg .
Analytical Methods for Quantification
Chiral separation techniques are critical for differentiating R-(+)-Cotinine from its enantiomers.
Supercritical Fluid Chromatography (SFC)
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Column: Chiralpak IG-3 (250 × 4.6 mm, 3 μm).
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Mobile Phase: CO₂/ethanol (85:15) with 0.1% diethylamine.
High-Performance Liquid Chromatography (HPLC)
Toxicological Profile
While less toxic than nicotine, R-(+)-Cotinine poses risks at high doses.
Acute Toxicity
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Human Case Report: A 15-month-old child died after ingesting 50 mg nicotine (equivalent to 35 mg cotinine) .
Applications as a Biomarker
Cotinine’s stability in bodily fluids makes it the gold standard for assessing tobacco exposure.
Correlation with Smoking Behavior
Cutoff Values
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